Sodium 4-tolyltriazole
Overview
Description
Synthesis Analysis
The synthesis of Sodium 4-tolyltriazole and related compounds involves various chemical strategies to achieve the desired molecular structure. For example, the preparation of sodium salts like sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate and sodium 4,5-dicyano-2-(pentafluoroethyl)imidazolate demonstrates the complexity and specificity of synthesizing sodium-based compounds for specific applications, including battery technologies (Plewa-Marczewska et al., 2014).
Molecular Structure Analysis
The molecular structure of Sodium 4-tolyltriazole and related compounds is characterized using techniques like Raman spectroscopy, nuclear magnetic resonance (NMR), X-ray diffraction, thermogravimetry (TGA), and differential scanning calorimetry (DSC). These methods confirm the structure and stability of sodium salts and their coordination polymeric structures, as seen in the sodium salts of various organic acids, which show unique polymeric structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions (Smith, 2013).
Chemical Reactions and Properties
Sodium 4-tolyltriazole undergoes various chemical reactions that highlight its reactivity and interaction with other compounds. For instance, the hydridotris(thioxotriazolyl)borate ligand exhibits ambidentate character, forming complexes with sodium that illustrate the versatility of sodium in forming chemical bonds (Bailey et al., 2001).
Physical Properties Analysis
The physical properties of Sodium 4-tolyltriazole, such as solubility, density, and melting point, are crucial for its application in various industrial processes. These properties are determined through rigorous testing and analysis, providing a comprehensive understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and corrosion inhibition capacity, are of paramount importance. Research on compounds like sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate provides insight into the coordination abilities of heterocyclic anions towards sodium cations, offering a basis for developing models of poly(ethylene oxide) electrolytes and liquid systems for sodium ion battery electrolytes (Dranka et al., 2017).
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: Tolyltriazole (TTA) has been identified as an effective copper corrosion inhibitor in cooling systems using treated municipal effluent as makeup water .
- Methods of Application: TTA depletion in solution was assessed using batch reactor experiments in the presence of varying concentrations of free chlorine and copper metal in synthetic cooling water simulating treated municipal wastewater . The enhancement of copper metal corrosion in the presence of TTA and increasing concentration of free chlorine were assessed using electrochemical potentiodynamic polarization experiments .
- Results: Increasing free chlorine concentration resulted in more depletion of TTA from solution in the presence of copper metal, which may be due to more adsorption of TTA on to the cuprous oxide surface formed with enhanced corrosion of copper metal and to the formation of insoluble copper–TTA complex with the released copper ions in solution .
2. Biodegradation
- Application Summary: The aerobic biodegradation potential of benzotriazole (BTri), 4-, and 5-tolyltriazole (4-TTri, 5-TTri) by activated sludge communities (ASC), taken from three wastewater treatment plants (WWTP) is evaluated .
- Methods of Application: In small-scale setups (500 mL), 5-TTri (31.2 mg/L) and BTri (34.0 mg/L) were eliminated under aerobic conditions . In the larger-scale setups (10 L), after 4 days, 96% 5-TTri (0.5 mg/L) was already removed while BTri (1.0 mg/L) was eliminated after 7 days .
- Results: Biodegradation was fastest for 5-TTri, while BTri biodegradation was affected by concentration: BTri was readily biodegraded at low concentrations while biodegradation at high concentrations was significantly slower and 4-TTri was not removed at all .
Safety And Hazards
Sodium 4-tolyltriazole is a severe eye irritant. It causes somnolence and gastritis in oral lethal-dose studies of rats . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
sodium;4-methylbenzotriazol-1-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REERYFLJRPUSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |
Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium tolyltriazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18779 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sodium 4-tolyltriazole | |
CAS RN |
63394-06-9, 64665-57-2 | |
Record name | Sodium 4-tolyltriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM 4-TOLYLTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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